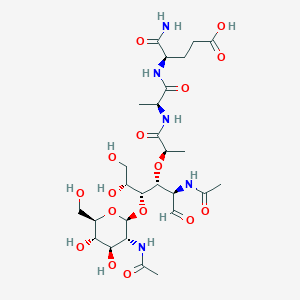

N-acetil-beta-glucosaminil-N-acetilmuramil-alanilisoglutamina

Descripción general

Descripción

Glucosaminylmuramyl dipeptide is a dipeptide.

Aplicaciones Científicas De Investigación

Investigación Biomédica: Inmunomodulación

Este compuesto se ha estudiado por su posible papel en la inmunomodulación. Puede actuar como un modulador del sistema inmunitario, lo que puede ser beneficioso para tratar enfermedades autoinmunitarias. La investigación sugiere que los derivados de GlcNAc podrían usarse para modular la respuesta inmunitaria, lo que podría llevar a nuevos tratamientos para las afecciones autoinmunitarias .

Microbiología: Síntesis de la Pared Celular Bacteriana

En microbiología, este compuesto es significativo por su papel en la síntesis de las paredes celulares bacterianas. Forma parte de la capa de peptidoglicano, que es esencial para el crecimiento y la supervivencia de las bacterias. Comprender su función puede conducir al desarrollo de nuevos antibióticos dirigidos a la síntesis de la pared celular bacteriana .

Bioquímica: O-GlcNAcilación

O-GlcNAcilación: es una modificación postraduccional que implica la adición de N-acetilglucosamina a residuos de serina o treonina en las proteínas. Este proceso es crucial para regular la función de las proteínas y las vías de señalización. El compuesto en cuestión es vital para estudiar el papel de la O-GlcNAcilación en los procesos celulares y las enfermedades como la diabetes y el Alzheimer .

Enzimología: Actividad de las β-N-acetilglucosaminidasas

Las propiedades enzimáticas de las β-N-acetilglucosaminidasas (GlcNAcasas), que hidrolizan oligosacáridos que contienen GlcNAc, son de gran interés. Estas enzimas tienen aplicaciones en las industrias alimentaria, energética y farmacéutica, como la producción de bioetanol, proteínas unicelulares y medicamentos terapéuticos .

Ciencia Ambiental: Degradación de la Quitina

La quitina, un polímero de cadena larga de GlcNAc, es abundante en los exoesqueletos de artrópodos e insectos. El compuesto es crucial para investigar la hidrólisis enzimática de la quitina, que es un método ecológico y eficaz para reciclar los residuos quitinosos y reducir los riesgos ambientales .

Neurología: Enfermedad de Tay-Sachs

En neurología, los derivados del compuesto se utilizan para estudiar el catabolismo del almacenamiento de gangliósidos en la enfermedad de Tay-Sachs. Este raro trastorno hereditario afecta al sistema nervioso, y la investigación de los derivados de GlcNAc podría conducir a una mejor comprensión y opciones de tratamiento .

Industria Energética: Producción de Bioetanol

Los derivados del compuesto se utilizan para producir bioetanol, una fuente de energía renovable. Al hidrolizar oligosacáridos que contienen GlcNAc, es posible convertir la biomasa en bioetanol, contribuyendo a soluciones energéticas sostenibles .

Industria Alimentaria: Suplementos Nutricionales

En la industria alimentaria, los derivados de GlcNAc se exploran como suplementos nutricionales. Tienen posibles beneficios para la salud, como el apoyo a la salud de las articulaciones y el suministro de efectos antiinflamatorios, lo que los convierte en valiosos para los suplementos dietéticos .

Mecanismo De Acción

Target of Action

The primary target of N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine is the enzyme peptide-N4-(N-acetyl-beta-glucosaminyl)asparagine amidase . This enzyme is highly conserved in eukaryotes and plays a significant role in the deglycosylation of misfolded glycoproteins .

Mode of Action

N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine interacts with its target enzyme by catalyzing the hydrolysis of an amide bond between a glycosylated asparagine residue and a proximal GlcNAc residue . This interaction results in the release of intact oligosaccharide chains from defined glycopeptides .

Biochemical Pathways

The action of N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine affects the pathway involved in the deglycosylation of misfolded glycoproteins . This process is part of the endoplasmic reticulum quality control system, which identifies misfolded glycoproteins and retrotranslocates them into the cytosol for degradation by the ubiquitin-proteasome system .

Pharmacokinetics

Its bioavailability is likely influenced by factors such as its molecular weight (6957 g/mol) and its structure .

Result of Action

The action of N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine results in the deglycosylation of misfolded glycoproteins . This process facilitates the efficient degradation of the target proteins by the ubiquitin-proteasome system .

Action Environment

The action, efficacy, and stability of N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine can be influenced by various environmental factors. For instance, the enzyme activity can be detected in crude extracts of all eight seed sources surveyed . .

Análisis Bioquímico

Biochemical Properties

N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine is involved in several biochemical reactions, primarily in the synthesis and maintenance of the bacterial cell wall. This compound interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is N-acetyl-beta-D-glucosaminidase, which hydrolyzes N-acetylglucosamine-containing oligosaccharides and proteins . This interaction is crucial for the recycling of bacterial cell wall components and maintaining cellular integrity. Additionally, N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine is a substrate for glycosyltransferases, which are involved in the synthesis of peptidoglycan, a major component of the bacterial cell wall .

Cellular Effects

N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine has profound effects on various types of cells and cellular processes. In bacterial cells, it is essential for maintaining cell wall integrity and shape. This compound influences cell function by participating in the synthesis of peptidoglycan, which provides structural support to the cell wall . Additionally, N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine affects cell signaling pathways and gene expression by modulating the activity of enzymes involved in cell wall synthesis and degradation . This modulation can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine involves several key processes. At the molecular level, this compound binds to specific enzymes and proteins involved in cell wall synthesis. For example, it acts as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to form peptidoglycan . Additionally, N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine can inhibit or activate certain enzymes, leading to changes in gene expression and cellular function . These interactions are crucial for maintaining the structural integrity of the bacterial cell wall and ensuring proper cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine can have lasting effects on cellular function, particularly in terms of cell wall integrity and enzyme activity

Dosage Effects in Animal Models

The effects of N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine can vary with different dosages in animal models. Studies have shown that low doses of this compound can enhance cell wall synthesis and improve bacterial cell viability . High doses can lead to toxic effects, including disruption of cell wall integrity and inhibition of essential enzymes . These dosage-dependent effects are crucial for determining the optimal concentration of N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine for various applications.

Metabolic Pathways

N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine is involved in several metabolic pathways, particularly those related to cell wall synthesis and degradation. This compound interacts with enzymes such as glycosyltransferases and N-acetyl-beta-D-glucosaminidase, which are essential for the synthesis and recycling of peptidoglycan . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism and function.

Transport and Distribution

Within cells and tissues, N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine within cells is crucial for its function in cell wall synthesis and maintenance.

Subcellular Localization

N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine is primarily localized in the bacterial cell wall, where it plays a critical role in maintaining structural integrity . This compound is directed to the cell wall through specific targeting signals and post-translational modifications, ensuring its proper localization and function . The subcellular localization of N-acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine is essential for its activity and overall impact on cellular processes.

Propiedades

IUPAC Name |

(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45N5O16/c1-10(25(44)32-14(24(28)43)5-6-18(39)40)29-26(45)11(2)46-22(15(7-33)30-12(3)36)23(16(38)8-34)48-27-19(31-13(4)37)21(42)20(41)17(9-35)47-27/h7,10-11,14-17,19-23,27,34-35,38,41-42H,5-6,8-9H2,1-4H3,(H2,28,43)(H,29,45)(H,30,36)(H,31,37)(H,32,44)(H,39,40)/t10-,11+,14+,15-,16+,17+,19+,20+,21+,22+,23+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBBNLWRCVBGJS-KCAUTNRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45N5O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70990489 | |

| Record name | 3-O-[1-({1-[(4-Carboxy-1-hydroxy-1-iminobutan-2-yl)imino]-1-hydroxypropan-2-yl}imino)-1-hydroxypropan-2-yl]-2-deoxy-4-O-{2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

695.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70280-03-4 | |

| Record name | GMDP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70280-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-beta-glucosaminyl-N-acetylmuramyl-alanylisoglutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070280034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-[1-({1-[(4-Carboxy-1-hydroxy-1-iminobutan-2-yl)imino]-1-hydroxypropan-2-yl}imino)-1-hydroxypropan-2-yl]-2-deoxy-4-O-{2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl}-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-tert-butylphenyl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B1234201.png)

![2-[[2-(3,4-Dimethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]-1-(4-ethyl-1-piperazinyl)ethanone](/img/structure/B1234203.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[(3-amino-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1234208.png)

![(2S)-2-amino-2-[(4R,5R)-3-chloro-4-hydroxy-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B1234213.png)